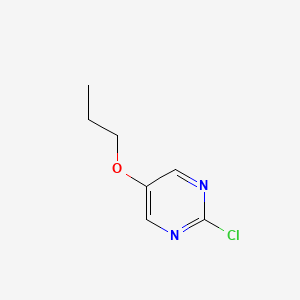

2-Chloro-5-propoxypyrimidine

Description

2-Chloro-5-propoxypyrimidine is a halogenated pyrimidine derivative characterized by a chlorine atom at position 2 and a propoxy group (-OCH₂CH₂CH₃) at position 5 of the pyrimidine ring. The propoxy substituent likely enhances lipophilicity compared to shorter alkoxy chains, influencing solubility and biological activity .

Properties

Molecular Formula |

C7H9ClN2O |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

2-chloro-5-propoxypyrimidine |

InChI |

InChI=1S/C7H9ClN2O/c1-2-3-11-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3 |

InChI Key |

KRAADBBFGPGHJF-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CN=C(N=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-propoxypyrimidine typically involves the reaction of 2-chloropyrimidine with propanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the propoxy group .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-propoxypyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide or acetonitrile are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be formed.

Oxidation Products: Oxidized derivatives, such as pyrimidine N-oxides, can be obtained.

Reduction Products: Reduced derivatives, such as dihydropyrimidines, can be synthesized.

Scientific Research Applications

2-Chloro-5-propoxypyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-5-propoxypyrimidine exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence cellular pathways related to DNA synthesis, protein expression, and signal transduction, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents:

Physicochemical Properties

- Solubility: Methoxy (C₅H₅ClN₂O): Higher polarity due to shorter alkoxy chain, likely more soluble in polar solvents like water or ethanol . Propoxy (C₇H₉ClN₂O): Increased hydrophobicity, favoring solubility in organic solvents (e.g., DCM, ethyl acetate). Phenylmethoxy (C₁₁H₉ClN₂O): Enhanced lipophilicity due to aromaticity, poor aqueous solubility .

- Reactivity: Electron-withdrawing chloro group at position 2 directs electrophilic substitution to position 4 or 4.

Key Differences and Implications

- Substituent Length : Propoxy’s longer chain increases molecular weight and lipophilicity compared to methoxy, affecting drug bioavailability.

- Aromatic vs. Alkoxy Groups : Phenylmethoxy derivatives offer π-π stacking capabilities, advantageous in material science but may reduce metabolic stability in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.